![molecular formula C19H18N4O B2621172 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea CAS No. 2097927-26-7](/img/structure/B2621172.png)
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the bipyridine family of compounds, which are known for their diverse range of applications in fields such as catalysis, materials science, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is not well-understood, but it is believed to act as a chelating agent for metal ions. The bipyridine moiety in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is known to form stable complexes with metal ions, which can then be used in catalytic reactions or other applications. Additionally, the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea may have potential applications in medicinal chemistry, although the mechanism of action in this context is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea are not well-studied, but it is believed to have low toxicity and be relatively stable under physiological conditions. However, further research is needed to fully understand the effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is its ability to form stable complexes with metal ions, making it useful in a variety of applications in coordination chemistry, catalysis, and materials science. Additionally, its potential applications in medicinal chemistry make it an attractive compound for drug development. However, one of the limitations of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea. Some possible areas for further investigation include:
- Further studies on the mechanism of action of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in coordination chemistry and medicinal chemistry.
- Development of new synthetic methods for 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea that are more efficient and scalable.
- Exploration of the potential applications of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in other fields, such as materials science and nanotechnology.
- Investigation of the toxicity and safety of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea in biological systems.
- Development of new drugs based on the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea for the treatment of cancer and other diseases.
In conclusion, 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is a unique and versatile compound with potential applications in coordination chemistry, catalysis, materials science, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential applications, but the current literature suggests that it is a promising compound for future scientific research.
Synthesemethoden
The synthesis of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea involves the reaction of 2,4'-bipyridine-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with a carbonylating agent such as phosgene or triphosgene to form the final urea product. This synthesis method has been well-established in the literature and has been used to produce high yields of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea.
Wissenschaftliche Forschungsanwendungen
The unique properties of 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea have made it a popular compound for scientific research. One of the main applications of this compound is as a ligand for metal ions in coordination chemistry. The bipyridine moiety in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea is known to form stable complexes with a variety of metal ions, making it useful in catalysis and materials science. Additionally, the urea functional group in 3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea has been shown to have potential applications in medicinal chemistry, particularly in the development of new drugs for cancer and other diseases.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(21-13-8-15-4-2-1-3-5-15)23-17-6-7-18(22-14-17)16-9-11-20-12-10-16/h1-7,9-12,14H,8,13H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJQLWAQWDKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2,4'-Bipyridine]-5-yl}-1-(2-phenylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

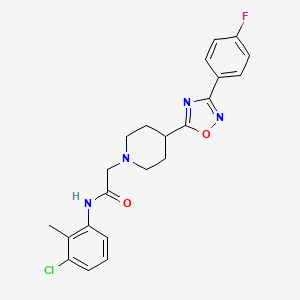
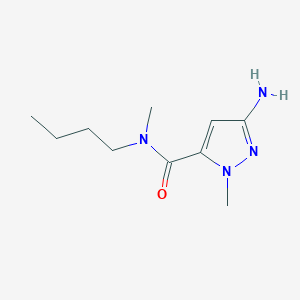

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2621094.png)
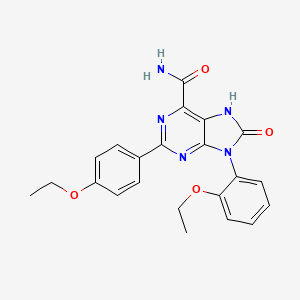
![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)

![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)
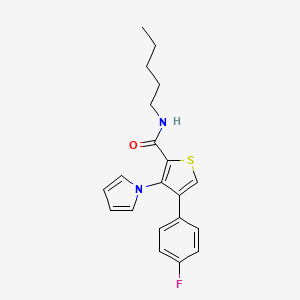
![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)

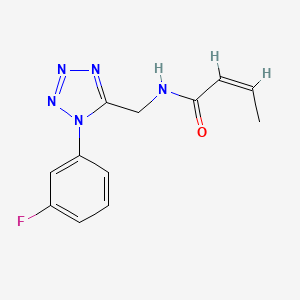
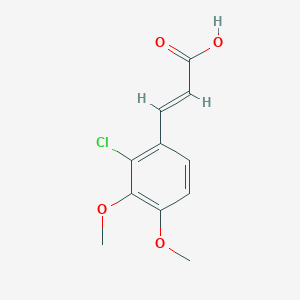
![4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2621110.png)